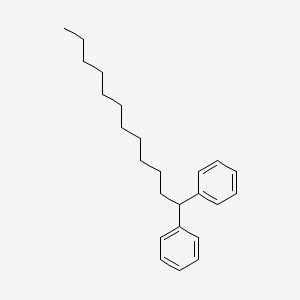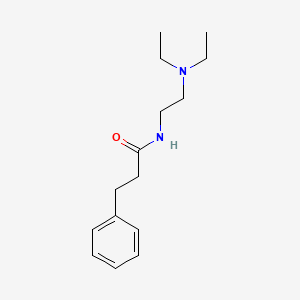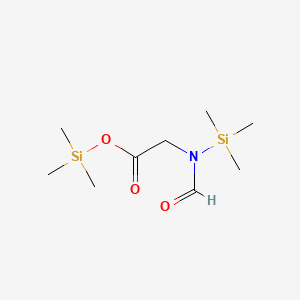
Z-His-lys(boc)-nhnh2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-His-lys(boc)-nhnh2: is a synthetic compound used in various scientific research fields. It is a derivative of histidine and lysine, where the lysine residue is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often utilized in peptide synthesis and biochemical studies due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-lys(boc)-nhnh2 typically involves the following steps:
Protection of Lysine: The lysine residue is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling with Histidine: The protected lysine is then coupled with histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Hydrazine Addition: Finally, hydrazine is added to the compound to form the hydrazide derivative, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Z-His-lys(boc)-nhnh2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Products: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
Chemistry: Z-His-lys(boc)-nhnh2 is widely used in peptide synthesis and as a building block for creating complex peptide structures. It serves as a model compound for studying peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound has potential applications in drug delivery systems and as a precursor for designing peptide-based pharmaceuticals. Its stability and reactivity make it suitable for various medicinal chemistry applications.
Industry: this compound is used in the production of synthetic peptides for research and commercial purposes. It is also utilized in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of Z-His-lys(boc)-nhnh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The Boc group provides protection during synthesis, ensuring the compound’s stability until it reaches its intended site of action.
類似化合物との比較
Ac-Lys(boc)-OH: Another lysine derivative with a Boc protecting group.
Z-His-lys(boc)-OH: A similar compound without the hydrazide group.
Uniqueness: Z-His-lys(boc)-nhnh2 is unique due to the presence of the hydrazide group, which enhances its reactivity and allows for further modifications. This makes it a versatile compound for various research applications.
特性
分子式 |
C25H37N7O6 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-6-hydrazinyl-5-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C25H37N7O6/c1-25(2,3)38-23(35)28-12-8-7-11-19(22(34)32-26)30-21(33)20(13-18-14-27-16-29-18)31-24(36)37-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15,26H2,1-3H3,(H,27,29)(H,28,35)(H,30,33)(H,31,36)(H,32,34)/t19-,20-/m0/s1 |
InChIキー |
WSDNILYHGWPGII-PMACEKPBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NN)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


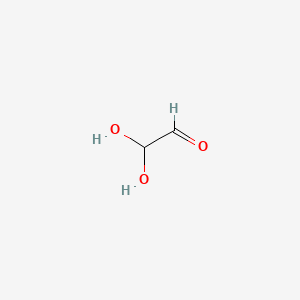


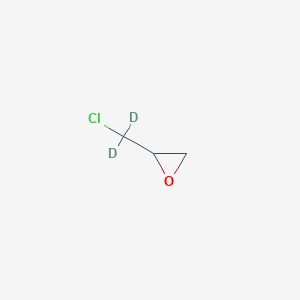
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
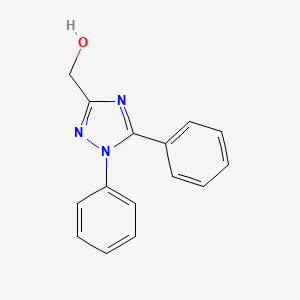
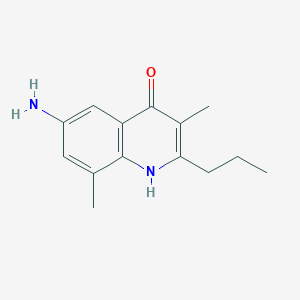
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)

